N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine)
Description
N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) is a silicon-based organometallic compound characterized by a central oxydi(4,1-phenylene) linker bridging two trimethylsilanamine groups. The oxydi(phenylene) moiety imparts rigidity and electron-rich properties, while the trimethylsilyl groups enhance hydrophobicity and thermal stability. This compound is structurally distinct from simpler silanamine derivatives, such as bis(trimethylsilyl)carbodiimide (N,N'-Methanediylidenebis(1,1,1-trimethylsilanamine)), which lacks the aromatic linker and instead features a direct methanediylidene bridge . Potential applications of N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) include its use as a precursor in polymer synthesis, a ligand in coordination chemistry, or a surface-modifying agent due to its silicon-nitrogen bonding framework.
Properties
IUPAC Name |
N-trimethylsilyl-4-[4-(trimethylsilylamino)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OSi2/c1-22(2,3)19-15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20-23(4,5)6/h7-14,19-20H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVDUALXOPALCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)OC2=CC=C(C=C2)N[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598626 | |
| Record name | N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-54-6 | |
| Record name | N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) typically involves the reaction of 4,4’-oxydianiline with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4,4’-Oxydianiline+2Trimethylchlorosilane→N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine)+2Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) can undergo oxidation reactions, particularly at the silicon centers, forming silanols or siloxanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilanamine groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Substitution: Nucleophiles like alkoxides or amines can be employed in the presence of a suitable base.
Hydrolysis: Acidic or basic aqueous conditions facilitate the hydrolysis reaction.
Major Products:
Oxidation: Silanols or siloxanes.
Substitution: New silane derivatives with different functional groups.
Hydrolysis: Silanols and amines.
Scientific Research Applications
Chemistry: N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) is used as a precursor in the synthesis of advanced materials, including polymers and resins
Biology and Medicine: In biological research, this compound can be used as a cross-linking agent or as a part of drug delivery systems. Its ability to form stable bonds with biological molecules makes it valuable in the development of bioconjugates.
Industry: The compound is employed in the production of high-performance coatings and adhesives. Its stability and reactivity make it suitable for applications requiring durable and resilient materials.
Mechanism of Action
The mechanism by which N,N’-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) exerts its effects involves the interaction of its silane groups with various substrates. The silicon centers can form strong bonds with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable compounds. The aromatic ether linkage provides rigidity and stability to the molecule, enhancing its performance in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Linker and Functional Groups
The compound’s key differentiating feature is its oxydi(4,1-phenylene) linker. Comparisons with analogous compounds highlight the impact of linker chemistry on properties:
Key Observations:
- Linker Flexibility and Electronic Effects : The oxydi(phenylene) linker provides rigidity and electron-donating properties compared to flexible aliphatic linkers (e.g., ethane-1,2-diyl in Schiff bases ). This rigidity may enhance thermal stability but reduce solubility in polar solvents.
- Functional Group Reactivity : Silanamine groups (Si–N) are less polar than urea (NH–CO–NH) or carbodiimide (N=C=N) , leading to distinct reactivity. For instance, carbodiimides are widely used in dehydration reactions, while silanamines may act as silicon-based protecting groups.
- Applications : Compounds with perfluorinated linkers (e.g., ) exhibit enhanced electron-withdrawing properties, making them suitable for optoelectronics, whereas the oxydi(phenylene)-silanamine structure may find use in heat-resistant polymers.
Electronic and Spectroscopic Characteristics
- Electronic Properties : The oxydi(phenylene) linker’s electron-rich nature could lower the HOMO-LUMO gap compared to perfluorinated linkers . Schiff base analogs exhibit tunable electronic properties via substituents (e.g., thiophene in ), whereas silanamine groups may shield the aromatic core from electrophilic attacks.
- Spectroscopic Signatures : Silanamine compounds typically show strong Si–N stretching vibrations in IR (~800–1000 cm⁻¹) , distinct from C=N stretches in Schiff bases (~1600 cm⁻¹) or C=O in ureas (~1650 cm⁻¹) .
Biological Activity
N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) is a compound of interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) is characterized by its silanamine functional groups and phenylene linkages. The structural formula can be represented as:
This structure contributes to its solubility and reactivity in various biological environments.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of related silanamine compounds. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cell cycle progression.
Case Study:
A study on silanamine derivatives demonstrated that modifications in the silane group significantly enhanced cytotoxicity against various cancer cell lines. The most effective compounds exhibited IC50 values in the low micromolar range against breast and colon cancer cells .
Antioxidant Activity
Antioxidant activity is another area where N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) shows promise. Compounds with silane functionalities have been reported to scavenge free radicals effectively.
Research Findings:
In vitro assays indicated that silanamine derivatives could reduce oxidative stress markers in human cell lines, suggesting a protective role against oxidative damage .
The biological activity of N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) can be attributed to several mechanisms:
- Cell Cycle Arrest: Similar compounds have been shown to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways has been observed in treated cancer cells.
- Antioxidant Defense: The ability to modulate oxidative stress responses contributes to cellular protection.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for characterizing the structural and electronic properties of N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine)?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- Spectroscopy : UV-Vis, FT-IR, Raman, NMR, and NMR to confirm bonding and functional groups .
- Microscopy : SEM for surface morphology analysis .
- Computational Validation : Density Functional Theory (DFT) with B3LYP/6-311G++(d,p) basis sets to predict vibrational frequencies, NMR chemical shifts, and electronic transitions. Compare theoretical results with experimental data to resolve discrepancies .
Q. How can researchers optimize the synthesis of N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) derivatives for reproducibility?
- Methodological Answer :
- Stepwise Functionalization : Use precursor molecules like bis-Schiff bases (e.g., from aniline derivatives) and employ controlled condensation reactions. Monitor intermediates via TLC or HPLC .
- Reaction Conditions : Optimize solvent polarity (e.g., ethanol or benzene), temperature (reflux at 70–100°C), and catalysts (e.g., piperidine for imine formation) .
- Purification : Isolate products via recrystallization or column chromatography to minimize impurities .
Advanced Research Questions
Q. What computational strategies are effective for resolving contradictions between experimental and theoretical data in electronic structure analysis?
- Methodological Answer :
- Multi-Method DFT : Combine hybrid functionals (e.g., B3LYP) with dispersion corrections to improve accuracy in predicting geometric parameters and band gaps .
- Wavefunction Analysis : Use Natural Bond Orbital (NBO) and Mulliken population methods to assess charge distribution and hyperconjugation effects .
- Benchmarking : Validate computational models against high-resolution X-ray crystallography or synchrotron data (if available) to refine basis set selection .
Q. How can the thermal stability and decomposition pathways of N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) be analyzed for material science applications?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in nitrogen) to identify decomposition thresholds .
- Cross-Linking Studies : Investigate the compound’s role as a cross-linking agent in epoxy resins by monitoring curing kinetics via differential scanning calorimetry (DSC) .
- Mechanistic Insights : Pair TGA with DFT-based transition state modeling to predict degradation products and activation energies .
Q. What role does N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine) play in enhancing energy transfer in optoelectronic devices?
- Methodological Answer :
- Energy-Level Engineering : Use time-dependent DFT (TD-DFT) to calculate HOMO-LUMO gaps and exciton binding energies. Compare with experimental UV-Vis and photoluminescence spectra .
- Device Integration : Incorporate the compound as an intermediate layer in OLEDs or perovskite solar cells to align energy levels between electrodes and active materials. Measure device efficiency metrics (e.g., open-circuit voltage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
